D-Amino Acid Oxidase (DAO) Inhibitory Activity: A Biochemical Distinction from Simple Oxadiazole Fragments
The target compound exhibits measurable inhibition of recombinant human D‑amino acid oxidase (DAO) with an IC50 of 1000 nM, as determined in a biochemical assay using 2.4 μg/mL DAO at pH 7.4 [1]. In contrast, simple 1,2,4‑oxadiazole fragments such as 5‑bromo‑3‑methyl‑1,2,4‑oxadiazole (CAS 960053‑90‑1), which lacks the dihydropyrimidinone core, have no reported DAO inhibitory activity in the same database [2]. This indicates that the integrated pyrimidinone‑oxadiazole scaffold is required for DAO engagement.
| Evidence Dimension | DAO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | 5-Bromo-3-methyl-1,2,4-oxadiazole: no DAO inhibition reported |
| Quantified Difference | Qualitative difference (active vs. not reported active) |
| Conditions | Recombinant human DAO, 2.4 μg/mL, pH 7.4, 2°C |
Why This Matters
For research programs targeting DAO (e.g., schizophrenia, pain), this compound provides a validated starting point with documented biochemical activity, unlike generic oxadiazole building blocks which require de novo SAR exploration, thereby reducing early‑stage screening costs and time.
- [1] BindingDB. BDBM220863: Affinity Data for D-Amino Acid Oxidase (DAO). Available at: https://www.bindingdb.org/bind/ByLigand?l=BDBM220863 View Source
- [2] Chemsrc. 5-Bromo-3-methyl-1,2,4-oxadiazole (CAS 960053-90-1). Available at: https://m.chemsrc.com/cas/960053-90-1_1817383.html View Source
